N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by Mokhtari and Pourabdollah (2013) focused on antimicrobial nano-materials derived from N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, demonstrating significant antimicrobial activities against pathogenic bacteria and Candida species. This research underscores the compound's potential in developing new antimicrobial agents, especially targeting fungal infections with high efficacy against Candida utilis, indicating the importance of specific substituents in enhancing anticandidal activity (Mokhtari & Pourabdollah, 2013).
Synthetic and Structural Insights
Ismailova et al. (2014) synthesized a title compound featuring a piperidine derivative, showcasing its structural attributes through crystallography. This study provides valuable insight into the molecule's conformation and intermolecular interactions, laying the groundwork for further modifications and applications in various fields of chemistry and drug development (Ismailova et al., 2014).
Antitumor and Biological Activities
The exploration of novel therapeutic agents has also been a significant area of application for this compound. Hamama et al. (2013) investigated the synthesis and antitumor evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, highlighting the potential antitumor and antioxidant activities of these derivatives. This research indicates the compound's utility in developing new antitumor agents with promising biological activities (Hamama et al., 2013).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-16-7-6-8-19(17(16)2)23-22(27)15-25-13-11-18(12-14-25)26-21-10-5-4-9-20(21)24(3)30(26,28)29/h4-10,18H,11-15H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKMKSWIDLXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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